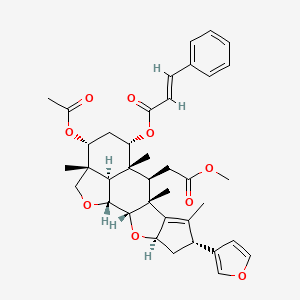
Ohchinin Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ohchinin acetate is a natural limonoid compound isolated from the fruit of Melia azedarach Linn. varjaponica Makino Limonoids are a class of highly oxygenated triterpenoid derivatives known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ohchinin acetate can be synthesized through the extraction of limonoids from the fruit of Melia azedarach Linn. var. japonica Makino. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the limonoid compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:
- Harvesting the fruit of Melia azedarach Linn. var. japonica Makino.
- Drying and grinding the fruit to a fine powder.
- Extracting the limonoids using organic solvents.
- Purifying the extracted compounds through chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: Ohchinin acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products:
Aplicaciones Científicas De Investigación
Ohchinin acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other limonoid derivatives.
Medicine: Research indicates its potential antiviral properties, particularly against influenza virus.
Industry: this compound is explored for its use in developing natural pesticides and insect repellents.
Mecanismo De Acción
Ohchinin acetate exerts its effects through various molecular targets and pathways:
Inhibition of Protein Synthesis: It inhibits protein synthesis at the level of messenger ribonucleic acid transcription, affecting the replication of certain viruses and the growth of insect cells.
Antiviral Activity: It has been shown to inhibit the replication of influenza virus in mammalian cells, with potency comparable to 2-deoxyuridine.
Comparación Con Compuestos Similares
Ohchinal: Another limonoid isolated from the same plant source.
Azadirachtin: A well-known limonoid with insecticidal properties.
Nimbolide: A limonoid with potential anticancer properties.
Uniqueness of Ohchinin Acetate: this compound is unique due to its specific molecular structure and the combination of biological activities it exhibits. Its ability to inhibit protein synthesis and its antiviral properties make it a compound of significant interest in both scientific research and industrial applications .
Propiedades
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O9/c1-21-25(24-14-15-43-19-24)16-26-32(21)38(5)27(17-31(41)42-6)37(4)29(47-30(40)13-12-23-10-8-7-9-11-23)18-28(45-22(2)39)36(3)20-44-33(34(36)37)35(38)46-26/h7-15,19,25-29,33-35H,16-18,20H2,1-6H3/b13-12+/t25-,26-,27-,28-,29+,33-,34+,35-,36-,37+,38-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFHWXOCTSBEPC-CUNMOGCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of Ohchinin Acetate and what other compounds are found alongside it?
A1: this compound is a limonoid primarily isolated from the fruits of the Melia azedarach tree, specifically the var. japonica Makino variety. [, ] This tree is also known to contain other bioactive compounds such as melianin B, sendanolactone, and surianol in its stem. []
Q2: Are there any studies on the biological activity or potential applications of this compound?
A3: While the provided research highlights the isolation and structural characterization of this compound from Melia azedarach, [, ] there's limited information on its specific biological activities or potential applications. Further research is needed to explore these aspects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


